

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxyethyl Benzoate

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Compound of Interest

Compound Name: *2-Hydroxyethyl benzoate*

Cat. No.: *B041798*

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This document provides a detailed application note and protocol for the quantitative analysis of **2-Hydroxyethyl benzoate** using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are based on established and validated methods for structurally similar compounds, such as parabens and other benzoate esters, ensuring a robust starting point for method development and validation.[1][2]

Introduction

2-Hydroxyethyl benzoate (CAS No. 94-33-7) is an organic compound used in various industrial applications, including as a plasticizer and as an intermediate in chemical synthesis. [3][4] Its purity and concentration are critical quality attributes that necessitate a reliable analytical method for its determination. This application note describes a reversed-phase HPLC method suitable for the quantification of **2-Hydroxyethyl benzoate** in various sample matrices.

Analytical Method

The proposed HPLC method utilizes a C18 reversed-phase column with a gradient elution of acetonitrile and water, and UV detection. This method is adapted from established protocols for similar aromatic esters and is expected to provide good resolution and sensitivity.[1][2]

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in the table below.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	70% A / 30% B, hold for 5 min Linear ramp to 40% A / 60% B over 5 min, hold for 2 min Linear ramp to 30% A / 70% B over 2 min, hold for 6 min Return to 70% A / 30% B over 2 min, hold for 8 min
Flow Rate	1.0 mL/min
Detection Wavelength	258 nm
Injection Volume	10 µL
Column Temperature	30°C

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method based on validation data from analogous compounds.[\[1\]](#)[\[2\]](#) These values should be confirmed during formal method validation.

Parameter	Expected Value
Retention Time (tR)	Approximately 8 - 12 min
Linearity (r ²)	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

- Accurately weigh approximately 100 mg of **2-Hydroxyethyl benzoate** reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile. Mix thoroughly.

Working Standard Solutions (1 - 100 µg/mL):

- Prepare a series of dilutions from the Stock Standard Solution using acetonitrile as the diluent to create calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a liquid sample is provided below.

- Accurately transfer a known volume or weight of the sample, estimated to contain between 0.1 and 1.0 mg of **2-Hydroxyethyl benzoate**, into a 10 mL volumetric flask.
- Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve the analyte.

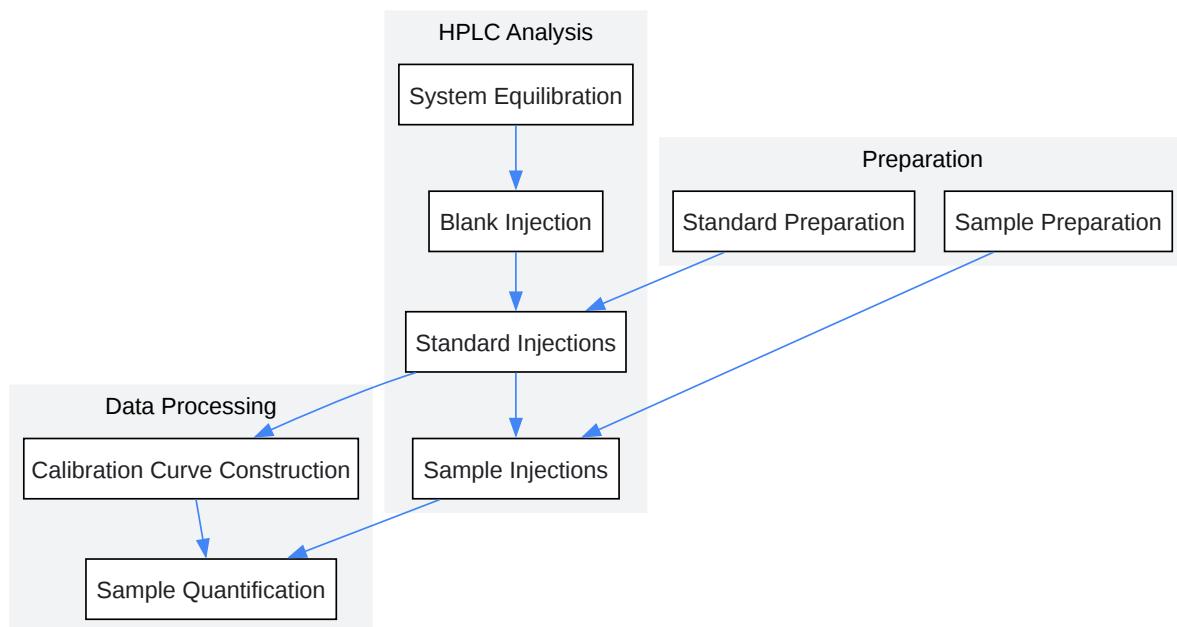
- Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix well.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

- Equilibrate the HPLC system with the initial mobile phase composition (70% Water / 30% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.
- Perform a blank injection (acetonitrile) to ensure a clean baseline.
- Inject the prepared standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area of **2-Hydroxyethyl benzoate** against the concentration of the standards.
- Determine the concentration of **2-Hydroxyethyl benzoate** in the samples by interpolating their peak areas from the calibration curve.

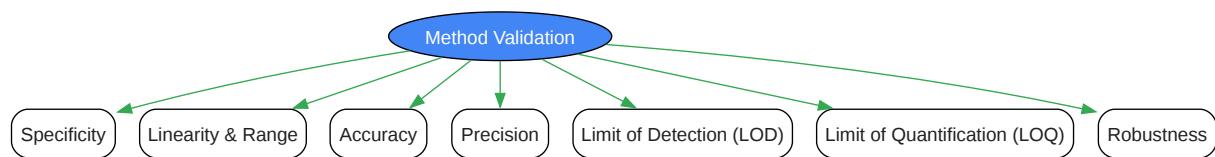
Visualizations

Experimental Workflow

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Caption: Experimental workflow for the HPLC analysis of **2-Hydroxyethyl benzoate**.

HPLC Method Validation Steps

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